![molecular formula C10H15ClN2O B2662817 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride CAS No. 1049751-82-7](/img/structure/B2662817.png)
2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound that is a metabolite of lidocaine . Lidocaine is a well-known drug with local anesthetic and anti-arrhythmic properties . This compound is used as an indicator of hepatic function .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride can be represented by the InChI code: 1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
. The molecular weight of this compound is 214.69 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride include a molecular weight of 214.69 . It is a powder that is stored at room temperature .
Scientific Research Applications
Potential in Pesticide Development
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, has revealed their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting their applicability in agricultural science for pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Properties
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, demonstrated its synthesis and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This work underscores the relevance of such compounds in the development of new anticancer drugs (Sharma et al., 2018).
Analgesic Potential
The compound KR-25003, which shares structural similarities with 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, was identified as a potent analgesic capsaicinoid. The study of its crystal structure provides insights into its analgesic properties and potential for pain management applications (Park, Park, Lee, & Kim, 1995).
Polymer Research Building Blocks
New synthetic methodologies for substituted 2-amino-5-chlorothiophenes have been developed, leveraging compounds akin to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride. These methodologies are vital for creating oligomers used in polymer research, demonstrating the compound's utility as a building block in materials science (Puterová, Bobula, & Végh, 2008).
Neuroprotective Effects
2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) exhibits neuroprotective actions, as evidenced by its efficacy in animal models of hypoxia and global ischemia. Its structural similarity to remacemide hydrochloride and weak antagonism of NMDA receptors suggest its potential use in protecting neural tissues from ischemic damage (Palmer et al., 1995).
Safety and Hazards
The safety information for 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZRKYWIZZTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.